1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane is a complex organosilicon compound characterized by its unique structure, which includes three phenyl groups and five propoxy groups attached to a trisiloxane backbone
Vorbereitungsmethoden
The synthesis of 1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane typically involves the reaction of trichlorosilane with phenylmagnesium bromide to form 1,3,5-triphenyltrisiloxane. This intermediate is then reacted with propyl alcohol in the presence of a catalyst to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl and propoxy groups can be substituted with other functional groups using appropriate reagents, such as halogenating agents or organometallic compounds.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in medical devices and as a component in pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its thermal stability and hydrophobic properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane involves its interaction with various molecular targets. The phenyl groups provide π-π interactions, while the propoxy groups offer flexibility and solubility. These interactions can influence the compound’s behavior in different environments, making it useful in applications requiring specific molecular interactions.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triphenyl-1,1,3,5,5-pentapropoxytrisiloxane can be compared with other similar compounds, such as:
1,3,5-Triphenylbenzene: This compound has a similar phenyl group arrangement but lacks the trisiloxane backbone and propoxy groups, making it less versatile in certain applications.
1,3,5-Triphenylpentane: While it shares the triphenyl structure, it does not have the silicon-oxygen backbone, resulting in different chemical properties and applications.
1,3,5-Triphenyl-4,5-dihydro-(1H)-pyrazole: This compound has a different core structure, leading to distinct reactivity and uses in medicinal chemistry.
Eigenschaften
CAS-Nummer |
112671-06-4 |
---|---|
Molekularformel |
C33H50O7Si3 |
Molekulargewicht |
643.0 g/mol |
IUPAC-Name |
phenyl-bis[[phenyl(dipropoxy)silyl]oxy]-propoxysilane |
InChI |
InChI=1S/C33H50O7Si3/c1-6-26-34-41(35-27-7-2,31-20-14-11-15-21-31)39-43(38-30-10-5,33-24-18-13-19-25-33)40-42(36-28-8-3,37-29-9-4)32-22-16-12-17-23-32/h11-25H,6-10,26-30H2,1-5H3 |
InChI-Schlüssel |
YMVVIUMSNYXYSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si](C1=CC=CC=C1)(OCCC)O[Si](C2=CC=CC=C2)(OCCC)O[Si](C3=CC=CC=C3)(OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.